molecular formula C12H13ClF3NO2 B4331442 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

Cat. No. B4331442
M. Wt: 295.68 g/mol
InChI Key: BKRBIVXDSJZYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide, also known as TRPM8 antagonist AMTB, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been well-characterized. In

Mechanism of Action

The 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide ion channel is activated by cold temperatures and certain chemical compounds, such as menthol and icilin. When activated, 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide allows the influx of calcium ions into the cell, which triggers a variety of downstream signaling pathways. 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide acts as a competitive antagonist of 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide, binding to the channel and preventing its activation by cold temperatures and other agonists.
Biochemical and Physiological Effects:
The blockade of 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide by 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. For example, this compound has been found to inhibit the cold-induced activation of 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide in sensory neurons, which reduces the perception of cold temperatures and the sensation of pain. This compound has also been shown to reduce the proliferation and migration of cancer cells that express 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide, suggesting that 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide may be a potential target for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide in lab experiments is its high selectivity and potency for 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide. This compound has been extensively characterized and validated as a 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide antagonist, making it a reliable tool for studying the role of 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide in various physiological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.

Future Directions

There are several future directions for research on 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide and its applications in scientific research. One area of interest is the development of more potent and selective 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide antagonists for use in preclinical and clinical studies. Another area of interest is the exploration of the role of 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide in other physiological processes, such as metabolism and immune function. Finally, the potential therapeutic applications of 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide antagonists in the treatment of pain, inflammation, and cancer are also areas of active research.

Scientific Research Applications

3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide has been found to be a potent and selective antagonist of the 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide ion channel, which is involved in the perception of cold temperatures and the regulation of pain and inflammation. This compound has been used extensively in scientific research to study the role of 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide in various physiological processes, including thermoregulation, nociception, and cancer.

properties

IUPAC Name

3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2/c1-8-2-3-9(6-10(8)13)11(18)17-4-5-19-7-12(14,15)16/h2-3,6H,4-5,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRBIVXDSJZYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCOCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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